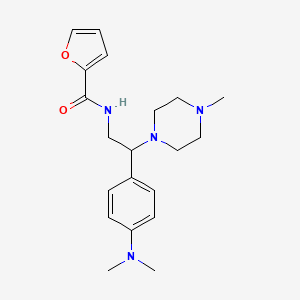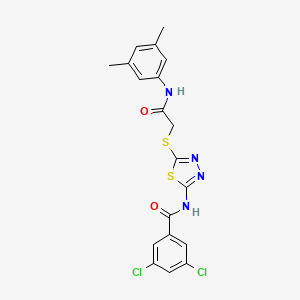![molecular formula C20H22ClN3O2S B2859263 Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate CAS No. 877789-36-1](/img/structure/B2859263.png)
Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate” is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are found in a number of well-established drugs with diverse therapeutic activities .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . The specific molecular structure of “Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate” is not provided in the sources I found.
Chemical Reactions Analysis
Pyrazoles display innumerable chemical properties . They have shown luminescent and fluorescent properties, and some of these compounds have important applications in material chemistry . The specific chemical reactions involving “Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate” are not detailed in the sources I found.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
The scientific interest in methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate predominantly revolves around its utility in synthesizing heterocyclic compounds, which are crucial for developing pharmaceuticals and materials with unique properties. For instance, the reaction of certain dithiazolium salts with active methylenes can produce heterocycles like 4-hydroxy and 4-mercaptopyrimidine derivatives. These compounds can further react to form aminothio compounds or isothiazolo[5,4-d]pyrimidines, showcasing the diverse synthetic routes enabled by related chemical structures (Shibuya, 1984).
Crystal Structure Analysis
The analysis of crystal structures is another significant application, where derivatives of similar chemical frameworks are synthesized and studied for their structural properties. The crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was determined, providing insights into the molecular arrangements that may influence the biological activity of these compounds. Such studies can inform the design of molecules with targeted properties for use in medicinal chemistry (Lu Jiu-fu et al., 2015).
Anticancer and Antimicrobial Activities
Enaminones derived from similar chemical backbones have been explored for their potential in treating diseases, showing significant anticancer and antimicrobial activities. The synthesis of novel N-arylpyrazole-containing enaminones and their conversion into substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines demonstrates the chemical versatility and potential therapeutic applications of these compounds. Their cytotoxic effects against human breast and liver carcinoma cell lines were found comparable to standard treatments, highlighting their potential as anticancer agents. Additionally, selected compounds exhibited promising antimicrobial activity, further underscoring their utility in developing new therapeutics (Riyadh, 2011).
Molecular Interactions and Framework Structures
The study of molecular interactions and framework structures in compounds bearing the pyrazolo[1,5-a]pyrimidine core has yielded insights into their potential applications in material science and pharmaceuticals. For example, hydrogen-bonded chains and framework structures in certain pyrazolo[1,5-a]pyrimidine derivatives highlight the significance of intermolecular interactions in determining the physical and chemical properties of these compounds, which could be leveraged in designing novel materials or drug molecules (Portilla et al., 2006).
Eigenschaften
IUPAC Name |
methyl 2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-12-18(13-6-8-14(21)9-7-13)19-22-15(20(2,3)4)10-16(24(19)23-12)27-11-17(25)26-5/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOGAJIJDVCCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)



![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)

![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)
![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2859201.png)